N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Electrophoretic Separation and Quality Control
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, demonstrating the utility of similar compounds in quality control and analytical chemistry. This methodology offers a promising avenue for the quality control of pharmaceutical compounds, highlighting its effectiveness, simplicity, and cost-efficiency (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Research on compounds structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, such as MGCD0103, has shown significantpromise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), blocking cancer cell proliferation and inducing apoptosis. This highlights their potential application in cancer therapy, with MGCD0103 having progressed into clinical trials (Nancy Z. Zhou et al., 2008).
Material Science: Aromatic Polymers
In the field of material science, new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings have been synthesized. These polymers, designed for enhanced solubility and thermal stability, exemplify the application of benzamide derivatives in developing advanced materials with potential uses in various industrial applications (Jui-kun Lin et al., 1990).
Antitubercular Compounds
Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been explored for their potent anti-tubercular activity. These studies contribute to the search for new therapeutic agents against Mycobacterium tuberculosis, underscoring the role of benzamide derivatives in medicinal chemistry and drug development (U. Nimbalkar et al., 2018).
Hedgehog Pathway Inhibition
GDC-0449 (vismodegib), a compound structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, illustrates the application of benzamide derivatives in targeting the Hedgehog signaling pathway for cancer treatment. This pathway's inhibition represents a novel approach to cancer therapy, with GDC-0449 having undergone extensive metabolism studies to understand its disposition in organisms (Qin Yue et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a professional chemist or a trusted source for detailed and accurate information.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-4-3-5-14(10-13)20(29)26-17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDIPNRWZNDQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide |
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